![molecular formula C12H19N3O2 B3373445 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1006483-68-6](/img/structure/B3373445.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound. It is related to the pyrazole family, which is a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” is not available in the retrieved data.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” are not available in the retrieved data.Scientific Research Applications
Therapeutic Potential
The compound could have therapeutic potential due to its structural similarity to imidazole-containing compounds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Drug Discovery
The compound could be used in drug discovery, especially in the development of new drugs . Its structural similarity to imidazole, a core component of many natural products such as histidine, purine, histamine, and DNA-based structures, makes it a potential candidate for drug development .
Agrochemistry
The compound could have applications in agrochemistry . Pyrazole, a structural component of the compound, is widely used in agrochemistry .
Coordination Chemistry
The compound could be used in coordination chemistry . Pyrazole, a part of the compound, has applications in coordination chemistry .
Organometallic Chemistry
The compound could be used in organometallic chemistry . Pyrazole, a structural component of the compound, is widely used in organometallic chemistry .
Suzuki Coupling
The compound could be used as a reagent for Suzuki Coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Antileishmanial and Antimalarial Evaluation
The compound could have potential antileishmanial and antimalarial effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Photodynamic Therapy and Electrochemical Sensing
The compound could have applications in photodynamic therapy and electrochemical sensing . The Knoevenagel condensation of aldehydes with active methylene compounds is an important method for donor-acceptor chromophore formation in organic synthesis, with numerous applications in these fields .
properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCXTQWFGGFHNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.